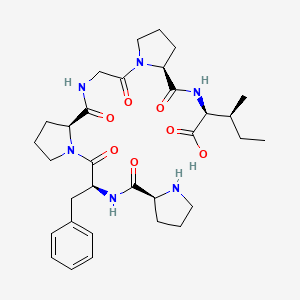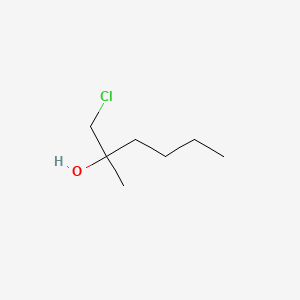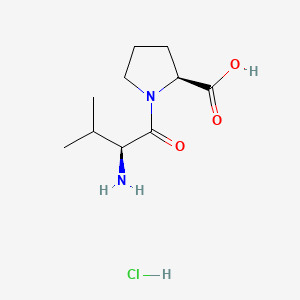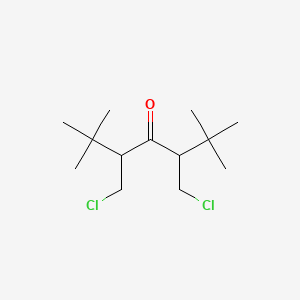
L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-” is a peptide that contains the amino acids Isoleucine, Proline, Phenylalanine, Glycine, and Proline . It is related to Bovine β-casomorphin 7 (BCM-7), a peptide formed by the enzymatic breakdown of the milk protein casein during digestion .
Mechanism of Action
The mechanism of action of this peptide would depend on its specific biological activity. For example, BCM-7, a related peptide, is a known μ-opioid receptor agonist that may influence the gastrointestinal physiology directly and may also exert effects elsewhere in the body, such as on the cardiovascular, neurological, and endocrine systems .
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N6O7/c1-3-20(2)27(32(44)45)36-30(42)25-14-8-16-37(25)26(39)19-34-29(41)24-13-9-17-38(24)31(43)23(18-21-10-5-4-6-11-21)35-28(40)22-12-7-15-33-22/h4-6,10-11,20,22-25,27,33H,3,7-9,12-19H2,1-2H3,(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t20-,22-,23-,24-,25-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZYFJFOYSPYQE-OWNCGHDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431394 |
Source


|
| Record name | L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77654-52-5 |
Source


|
| Record name | L-Isoleucine, L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,7,8-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B566522.png)
![(4Z,6Z,8Z,10E)-2H-Cyclonona[d][1,2]oxazole](/img/structure/B566526.png)
![7-Phenyl-1,4-diazabicyclo[4.1.0]heptan-5-one](/img/structure/B566528.png)

![3-[4-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B566531.png)